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Compound of Interest

Compound Name: Epiyangambin

Cat. No.: B1671535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Epiyangambin
and its related lignans, with a focus on their structure-activity relationships (SAR). The

information presented is supported by experimental data from various studies, offering insights

into the potential of these compounds as therapeutic agents.

Comparative Biological Activity of Furofuran
Lignans
The biological activities of Epiyangambin and its analogs are significantly influenced by the

nature and position of substituents on their phenyl rings, as well as the stereochemistry of the

furofuran core. The following table summarizes the cytotoxic activities (IC50 values) of selected

furofuran lignans against various cancer cell lines.
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Lignan Structure
Cancer Cell
Line

IC50 (µM) Reference

Epiyangambin
3,4,5,3',4',5'-

Hexamethoxy
L. amazonensis 22.6 ± 4.9 [1]

L. braziliensis 74.4 ± 9.8 [1]

Yangambin
3,4,5,3',4',5'-

Hexamethoxy

Murine

Macrophages

(MTT)

504.3 [2]

L. amazonensis 43.9 ± 5 [1]

L. braziliensis 76 ± 17 [1]

Sesamin

3,4-

Methylenedioxy

(x2)

KBM-5 (Human

leukemia)
42.7 [3]

K562 (Human

leukemia)
48.3 [3]

U266 (Multiple

myeloma)
51.7 [3]

MOLT-4

(Leukemia)
104.84 µg/mL [4]

NB4 (Leukemia) 121.00 µg/mL [4]

MCF-7 (Breast) 98.57 [5]

MDA-MB-231

(Breast)
43.9 [6]

Pinoresinol
4-Hydroxy-3-

methoxy (x2)
SkBr3 (Breast) 575 (48h) [7]

HeLa (Cervical) 92.5 [8]

BV-2 (Microglia,

anti-

inflammatory)

31.1 [9]
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Lariciresinol

4-Hydroxy-3-

methoxy, 4'-

Hydroxy-3'-

methoxy

SkBr3 (Breast) 500 (48h) [7]

HepG2 (Liver)
100-400 µg/mL

(apoptosis)
[10]

Syringaresinol
4-Hydroxy-3,5-

dimethoxy (x2)

HL-60

(Leukemia)

Induces G1

arrest/apoptosis
[11]

HepG2 (Liver)
No cytotoxicity

up to 100 µM
[12][13]

HT29 (Colon)
No cytotoxicity

up to 100 µM
[12][13]

Eudesmin
3,4-Dimethoxy

(x2)
A549 (Lung) 18.3 [14]

Kobusin

3,4-

Methylenedioxy,

3',4'-Dimethoxy

MIA-PaCa

(Pancreatic)

21.72 µg/mL

(apoptosis)
[15]

Key Observations from Structure-Activity Relationship Studies:

Substitution Pattern: The presence and position of methoxy and hydroxy groups on the

phenyl rings play a crucial role in the cytotoxic and immunomodulatory activities of these

lignans. For instance, Epiyangambin and Yangambin, with six methoxy groups, exhibit

notable leishmanicidal activity.[1]

Methylenedioxy Group: Lignans containing a methylenedioxy group, such as Sesamin and

Kobusin, have demonstrated significant cytotoxic effects against various cancer cell lines.[3]

[15]

Hydroxyl Groups: Pinoresinol and Lariciresinol, which possess hydroxyl groups, show

activity against breast cancer cells, with Lariciresinol generally exhibiting slightly higher

potency.[7] The presence of hydroxyl groups is often associated with antioxidant activity.
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Stereochemistry: The stereoisomers, Yangambin and Epiyangambin, display different

potencies in their leishmanicidal activity, with Epiyangambin being more effective against L.

amazonensis.[1] This highlights the importance of the spatial arrangement of the substituents

for biological activity.

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these lignans are

provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can

reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan

produced is proportional to the number of viable cells and can be quantified

spectrophotometrically.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g.,

Epiyangambin, Yangambin) and a vehicle control (e.g., DMSO). Incubate for a specified

period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for another 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the

formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Antiviral Assay: Plaque Reduction Assay
This assay is used to quantify the effect of an antiviral compound on the ability of a virus to

form plaques in a cell culture.

Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the

virus infects and lyses the cells. The number of plaques is directly proportional to the number of

infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.

Procedure:

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible cells (e.g., Vero

cells) in 6-well plates.

Virus Adsorption: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-

forming units) for 1-2 hours at 37°C to allow for viral attachment and entry.

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with

a semi-solid medium (e.g., containing agarose or methylcellulose) containing different

concentrations of the test lignan.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5

days), depending on the virus.

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a

dye (e.g., crystal violet) to visualize the plaques.

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the

percentage of plaque reduction for each concentration of the compound compared to the
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untreated control. The IC50 value is the concentration of the compound that reduces the

number of plaques by 50%.

Signaling Pathway and Mechanism of Action
Several studies suggest that the anti-inflammatory and immunomodulatory effects of

Epiyangambin and related lignans are mediated, at least in part, through the inhibition of the

Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that

regulates the expression of numerous genes involved in inflammation, immunity, and cell

survival.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB

kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation

of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its

target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.

Lignans such as Epiyangambin and Yangambin have been shown to reduce the production of

these inflammatory mediators.[1] This suggests that they may interfere with the NF-κB

signaling pathway, potentially by inhibiting IKK activation or the degradation of IκB.
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Caption: Proposed mechanism of Epiyangambin's anti-inflammatory action via inhibition of the

NF-κB signaling pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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